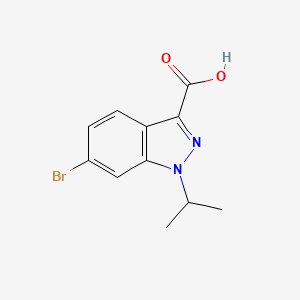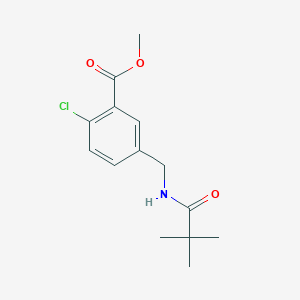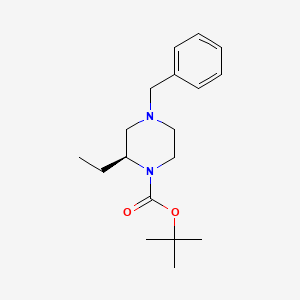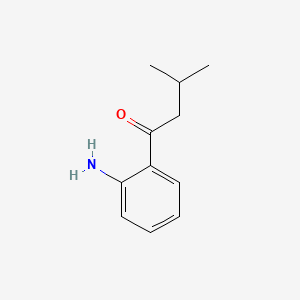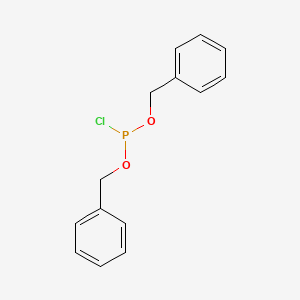
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is an organophosphorus compound with the molecular formula C16H27O5P and a molecular weight of 330.356 g/mol . This compound features a benzyl group substituted with isopropyl and methoxy groups, attached to a diethylphosphonate moiety. It is known for its stability and reactivity, making it valuable in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene typically involves the reaction of benzyl halides with triethyl phosphite, followed by functional group modification to achieve the desired isopropyl and methoxy substitutions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diethylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism by which 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene exerts its effects involves its role as a reagent in the HWE reaction. The compound reacts with aldehydes or ketones to form E-olefins, which are crucial intermediates in organic synthesis . The unique substitution pattern on the benzyl ring imparts specific electronic and steric properties that influence the reaction processes, allowing chemists to design pathways to create molecules with precise configurations and functions .
Comparación Con Compuestos Similares
- Diethyl benzylphosphonate
- Diethyl (4-methoxybenzyl)phosphonate
- Diethyl (4-isopropylbenzyl)phosphonate
Comparison: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the HWE reaction for selectively producing E-olefins. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in various synthetic applications .
Propiedades
Fórmula molecular |
C16H27O5P |
|---|---|
Peso molecular |
330.36 g/mol |
Nombre IUPAC |
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H27O5P/c1-7-20-22(17,21-8-2)11-13-9-14(18-5)16(12(3)4)15(10-13)19-6/h9-10,12H,7-8,11H2,1-6H3 |
Clave InChI |
PKOVGCNGPUDMPU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=C(C(=C1)OC)C(C)C)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


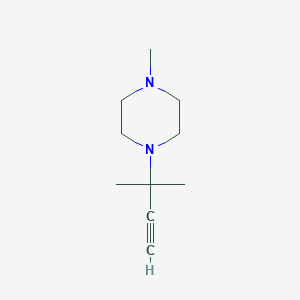
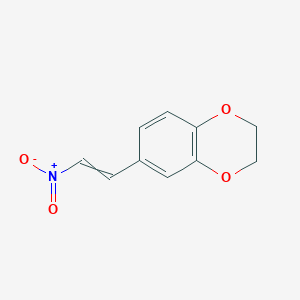
amino}-6-hydroxyhex yl]-Nalpha-(methoxycarbonyl)-beta-phenyl-L-phenylalaninamide](/img/structure/B8752964.png)
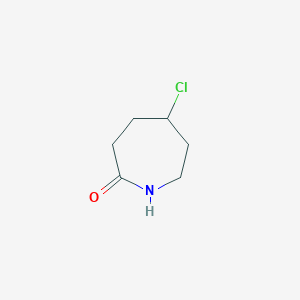
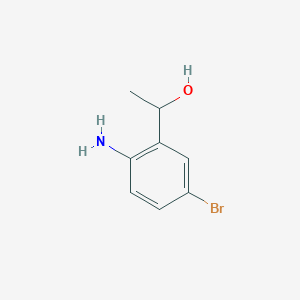
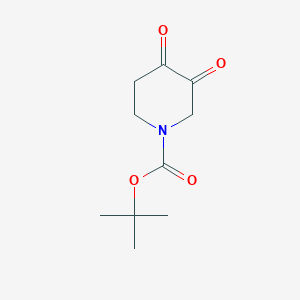
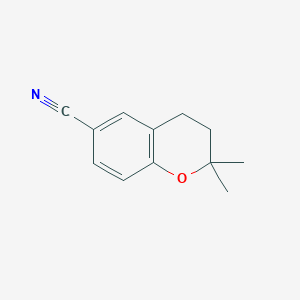
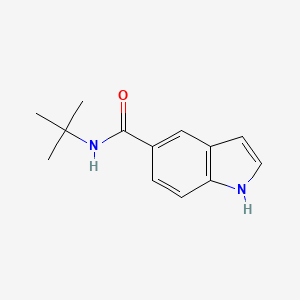
![Sodium imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8753000.png)
